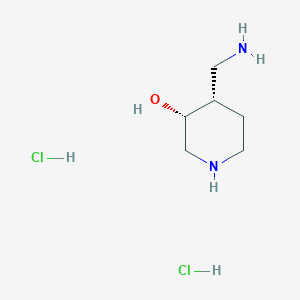

5-(Aminomethyl)-6-methylpyridin-2-amine

Overview

Description

Scientific Research Applications

Aptamer Development and Biosensing

Aptamers are short, single-stranded DNA, RNA, or synthetic XNA molecules that can specifically interact with desired targets. Researchers have successfully generated aptamers with high affinity and specificity for various applications. 5-AMMP can be used as a scaffold for creating aptamers that recognize specific proteins, small molecules, or even metal ions. These aptamers find applications in biosensing, diagnostics, and targeted drug delivery .

Metal Ion Detection

5-AMMP has been explored as a fluorescent probe for detecting metal ions, particularly ferrous cations (Fe^2+). Researchers have developed novel FRET-based ratiometric fluorescent probes using 5-AMMP as a key component. These probes enable real-time monitoring of metal ion concentrations in living systems .

Neuroscience and Neuroprotection

Given its structural resemblance to certain neurotransmitters, 5-AMMP has been investigated in neuroscience research. It may play a role in neuroprotection or modulation of neuronal signaling pathways. Understanding its interactions with receptors and transporters could lead to therapeutic interventions for neurodegenerative diseases.

Zhang, Y., Lai, B. S., & Juhas, M. (2019). Recent Advances in Aptamer Discovery and Applications. Molecules, 24(5), 941. DOI: 10.3390/molecules24050941 Chang, Y., et al. (2021). Fluorescent small organic probes for biosensing. RSC Advances, 11(3), 1377-1384. DOI: 10.1039/D0SC06928K

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, influencing their function and playing a role in different biochemical processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Aminomethyl)-6-methylpyridin-2-amine . These could include factors such as pH, temperature, and the presence of other molecules, which could affect the compound’s stability, its ability to reach its targets, and its interactions with those targets.

properties

IUPAC Name |

5-(aminomethyl)-6-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4,8H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFYVUSVVAWJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/structure/B3034639.png)

![2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B3034641.png)

![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B3034642.png)

![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/structure/B3034644.png)

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)

![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/structure/B3034648.png)